N,3-dicyclohexylpropanamide
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Overview
Description
N,3-Dicyclohexylpropanamide is an organic compound with the molecular formula C15H27NO It is characterized by the presence of two cyclohexyl groups attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
N,3-Dicyclohexylpropanamide can be synthesized through the reaction of cyclohexylamine with 3-chloropropanoyl chloride. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N,3-Dicyclohexylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Produces amines.
Substitution: Produces substituted amides.
Scientific Research Applications
N,3-Dicyclohexylpropanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,3-dicyclohexylpropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-Cyclohexylpropanamide: Similar structure but with only one cyclohexyl group.
3-Cyclohexylpropanamide: Similar structure but with the cyclohexyl group attached to a different position.
Uniqueness
N,3-Dicyclohexylpropanamide is unique due to the presence of two cyclohexyl groups, which can influence its chemical reactivity and physical properties. This structural feature can enhance its stability and interaction with other molecules, making it distinct from its analogs.
Properties
CAS No. |
84359-57-9 |
---|---|
Molecular Formula |
C15H27NO |
Molecular Weight |
237.38 g/mol |
IUPAC Name |
N,3-dicyclohexylpropanamide |
InChI |
InChI=1S/C15H27NO/c17-15(16-14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h13-14H,1-12H2,(H,16,17) |
InChI Key |
PODBQASBZJHUAC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CCC(=O)NC2CCCCC2 |
solubility |
16.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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